molecular formula C25H24N6O2 B8058581 Ibrutinib-d5

Ibrutinib-d5

Cat. No. B8058581
M. Wt: 445.5 g/mol
InChI Key: XYFPWWZEPKGCCK-OZUAZJOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibrutinib-d5 is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ibrutinib-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ibrutinib-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ibrutinib is an irreversible inhibitor of BTK, showing effectiveness in chronic lymphocytic leukemia (CLL). Resistance to Ibrutinib often involves mutation at its binding site, highlighting the significance of BTK in CLL mechanisms (Woyach et al., 2014).

  • A bioanalytical method has been developed for quantifying Ibrutinib in human plasma using LC-MS/MS, indicating its importance in pharmacokinetic studies and therapeutic drug monitoring (Hepsebah & Kumar, 2019).

  • Ibrutinib is associated with a risk of atrial fibrillation, with its use in randomized trials showing effectiveness as a first-line treatment for CLL/small lymphocytic lymphoma (Leong et al., 2016).

  • The drug induces marked, transient increases in circulating CLL cells, influencing B-cell receptor (BCR) pathway inhibitors (Chang et al., 2013).

  • Differential adsorption of Ibrutinib and its deuterated analogs (like Ibrutinib-d5) in LC-MS/MS analysis points towards specific analytical considerations in therapeutic drug monitoring (Mzik et al., 2021).

  • The drug shows high response rates and prolonged progression-free survival in CLL, with minimal hematologic toxic effects, emphasizing its long-term tolerability and efficacy (Byrd et al., 2015).

properties

IUPAC Name

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFPWWZEPKGCCK-OZUAZJOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibrutinib D5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.